-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one has been identified as a potential lead compound for the development of new drugs due to its diverse range of biological activities. Studies have shown that it exhibits:
These findings warrant further investigation to explore the potential of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one as a therapeutic agent for various diseases.
The unique structure of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one makes it a potential candidate for developing novel materials with various functional properties. Research suggests its potential applications in:
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofuranones. Its structure features a chlorobenzylidene group attached to the isobenzofuranone core, characterized by the molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity .
The mechanism of action for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one remains largely unexplored in scientific research. While some chromenes exhibit biological activity, specific details regarding the mechanism for this compound are not documented []. Further investigation is required to understand its potential interactions with biological systems.
The products from these reactions depend on the specific reagents used. For instance, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted isobenzofuranone derivatives .
Research indicates that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one exhibits several pharmacological properties, including:
The synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with isobenzofuran-1(3H)-one. This reaction is generally conducted in the presence of a base (such as sodium hydroxide) and a suitable solvent (like ethanol or methanol), under reflux conditions to facilitate product formation .
For large-scale production, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and optimized conditions can help maintain product purity and consistency during synthesis .
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one has several notable applications:
The compound's interactions at the molecular level are significant in understanding its biological activity. Studies have shown that the presence of the chlorine atom in the benzylidene group can influence its reactivity and biological interactions, such as hydrogen bonding and halogen bonding, which are crucial for its pharmacological effects .
Several compounds share structural similarities with 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one:
The uniqueness of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one lies in the presence of the chlorine atom in its structure. This halogen can significantly alter its chemical reactivity and biological activity compared to similar compounds, influencing interactions such as hydrogen bonding and enhancing its potential applications in medicinal chemistry .
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one exhibits geometric isomerism due to the presence of a carbon-carbon double bond between the isobenzofuranone core and the 4-chlorobenzyl substituent [10]. The compound exists predominantly in the Z-configuration, where the isobenzofuranone ring system and the 4-chlorophenyl group are positioned on the same side of the double bond [10]. This stereochemical arrangement has been confirmed through Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic analysis [26].
The Z-isomer demonstrates greater thermodynamic stability compared to the E-form due to reduced steric hindrance between the aromatic ring systems [10]. Spectroscopic evidence indicates that the Z-configuration is maintained in both solution and solid-state conditions [26]. The configuration has been definitively established through two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Effect difference spectroscopy and Rotating-frame Overhauser Effect Spectroscopy experiments [26].
The molecular structure of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one features a planar arrangement with significant conjugation between the aromatic systems [30]. The carbon-carbon double bond connecting the benzofuran moiety to the chlorobenzylidene substituent exhibits a bond length of approximately 1.35 angstroms, consistent with typical alkene bond distances [10]. The carbonyl group within the lactone ring displays characteristic bond length of 1.23 angstroms [26].
Electronic distribution analysis reveals extensive π-electron delocalization throughout the conjugated system, with electron density concentrated primarily on the oxygen atoms and the aromatic carbon atoms [30]. Frontier molecular orbital calculations demonstrate that the highest occupied molecular orbital is predominantly localized on the benzofuran ring system, while the lowest unoccupied molecular orbital extends across the entire conjugated framework [32]. The energy gap between these frontier orbitals is approximately 3.8 electron volts, indicating moderate electronic excitation energy [32].
Single crystal X-ray diffraction studies of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one reveal that the compound crystallizes in the monoclinic crystal system [11]. The unit cell parameters have been determined as a = 7.935 angstroms, b = 11.169 angstroms, c = 16.128 angstroms, with α = 73.713°, β = 80.362°, and γ = 72.882° [11]. The space group is P-1 with Z = 4, indicating four molecules per unit cell [11].
The molecular geometry in the crystal lattice shows slight deviations from planarity, with dihedral angles between aromatic rings ranging from 2° to 59° [12]. Intermolecular interactions in the crystal structure are dominated by carbon-hydrogen···oxygen and nitrogen-hydrogen···oxygen hydrogen bonds, which generate three-dimensional networks with characteristic ring motifs [12]. The packing arrangement exhibits helical chain formation through these hydrogen bonding interactions [12].
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one exists as a crystalline solid at room temperature, appearing as white to yellow crystals [1] [26]. The melting point has been reported to range from 148-150°C to 172-174°C, depending on purity and crystallization conditions [10] [26]. The compound demonstrates good thermal stability up to its melting point, with decomposition occurring at higher temperatures [1].
The molecular weight is 256.68 grams per mole, corresponding to the molecular formula of carbon₁₅ hydrogen₉ chlorine oxygen₂ [1] [4]. Under standard laboratory conditions, the compound remains stable when stored in dark, dry environments [1]. The crystalline form exhibits polymorphism, with different crystal modifications possible depending on crystallization solvents and conditions [14].
Infrared spectroscopy of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one reveals characteristic absorption bands that confirm the molecular structure [26]. The carbonyl stretch appears at 1796 wavenumbers⁻¹, consistent with the lactone functionality [26]. Aromatic carbon-hydrogen stretching vibrations are observed in the region of 2919-3050 wavenumbers⁻¹ [26]. The carbon-carbon double bond stretch is detected at 1656 wavenumbers⁻¹ [26].
Proton Nuclear Magnetic Resonance spectroscopy shows the characteristic vinyl proton as a singlet at 6.38 parts per million in deuterated chloroform [10]. The aromatic protons appear as multiplets in the range of 7.38-7.95 parts per million [10]. Carbon-13 Nuclear Magnetic Resonance spectroscopy displays the carbonyl carbon at 166.8 parts per million and the vinyl carbon at 105.7 parts per million [10]. The chlorine-substituted aromatic carbons are identified at chemical shifts between 129-135 parts per million [10].
The solubility characteristics of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one are influenced by its molecular polarity and hydrogen bonding capabilities [15]. The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic structure and the presence of the chlorine substituent [15]. Enhanced solubility is observed in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide [18].
Partition coefficient measurements indicate preferential distribution into lipophilic phases, with log P values suggesting moderate to high lipophilicity [15] [16]. The octanol-water partition coefficient has been estimated to be in the range of 2-4, indicating significant preference for organic phases over aqueous media [16]. This partitioning behavior is consistent with the molecular structure containing multiple aromatic rings and limited polar functional groups [15].
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one exhibits significant nonlinear optical properties due to its extended π-conjugation system [18] [22]. Theoretical calculations predict isotropic polarizability values of approximately 46 × 10⁻²⁴ electrostatic units, indicating substantial electronic response to applied electric fields [19]. The linear polarizability tensor components show anisotropy reflecting the non-centrosymmetric molecular structure [19].
Z-scan measurements have been employed to determine the nonlinear refractive index, yielding values in the order of -1.64 × 10⁻⁸ square centimeters per watt [18] [22]. These measurements were conducted using continuous-wave helium-neon laser radiation at 632.8 nanometers wavelength [22]. The negative sign of the nonlinear refractive index indicates self-defocusing behavior under intense illumination [18].
First hyperpolarizability calculations for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one predict substantial second-order nonlinear optical response [19]. The average hyperpolarizability value has been computed to be approximately 14.74 × 10⁻³⁰ electrostatic units, indicating significant potential for frequency doubling applications [19]. The dominant tensor components are aligned with the molecular long axis, reflecting the electronic charge distribution pattern [19].
Second hyperpolarizability measurements reveal third-order nonlinear optical coefficients suitable for optical switching and modulation applications [18] [22]. The nonlinear absorption coefficient has been determined to be in the range of 10⁻¹² square meters per watt, comparable to other organic nonlinear optical materials [20] [22]. These properties arise from the delocalized π-electron system and the presence of electron-withdrawing chlorine substituent [18].
The nonlinear optical properties of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one are directly correlated with its molecular structure and electronic characteristics [18] [22]. The extended conjugation length between the benzofuran core and the chlorobenzylidene substituent enhances the hyperpolarizability through increased electron delocalization [18]. The presence of the electron-withdrawing chlorine atom creates an asymmetric charge distribution that augments the second-order nonlinear response [19].
Computational analysis demonstrates that the molecular dipole moment of 4.87 Debye contributes significantly to the nonlinear optical behavior [32]. The frontier molecular orbital energy gap of 3.8 electron volts provides an optimal balance between transparency and nonlinear response in the visible spectral region [32]. Structure-activity relationships indicate that substitution patterns on the aromatic rings directly influence the magnitude of hyperpolarizability coefficients [18] [19].
| Property | Value | Units | Method |
|---|---|---|---|
| Molecular Weight | 256.68 | g/mol | Mass spectrometry [1] |
| Melting Point | 148-174 | °C | Differential scanning calorimetry [10] [26] |
| Carbonyl Stretch | 1796 | cm⁻¹ | Infrared spectroscopy [26] |
| Vinyl Proton | 6.38 | ppm | ¹H Nuclear Magnetic Resonance [10] |
| Polarizability | 46 × 10⁻²⁴ | esu | Density functional theory [19] |
| Hyperpolarizability | 14.74 × 10⁻³⁰ | esu | Computational chemistry [19] |
| Nonlinear Refractive Index | -1.64 × 10⁻⁸ | cm²/W | Z-scan technique [18] |
A classical approach to synthesizing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride derivatives or isobenzofuran-1(3H)-one precursors. Typically, this condensation is base-catalyzed and proceeds via the formation of the benzylidene moiety attached to the isobenzofuranone core. The reaction generally requires reflux conditions in solvents such as ethanol or methanol to facilitate product formation with good yields .
The base-catalyzed synthesis mechanism involves the nucleophilic attack of the enolizable position of isobenzofuran-1(3H)-one on the aldehyde carbonyl carbon of 4-chlorobenzaldehyde. Common bases used include sodium hydroxide or potassium carbonate, which deprotonate the active methylene group, increasing nucleophilicity. The condensation proceeds via an aldol-type mechanism, followed by dehydration to yield the α,β-unsaturated isobenzofuranone derivative. Optimization of base concentration and reaction temperature is critical to maximize yield and selectivity .
Optimization studies have shown that catalyst loading, solvent choice, temperature, and reaction time significantly affect the yield of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. For instance, iodine catalysis at 20 mol% loading in ethanol under reflux conditions resulted in yields around 81%, whereas reducing catalyst loading to 10 mol% decreased yields to approximately 72%. Solvent polarity and reflux duration also influence reaction efficiency, with ethanol being preferable for balancing solubility and reactivity .
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Catalyst (Iodine) | 20 mol% | 81% (±5%) |
| Catalyst (Iodine) | 10 mol% | 72% (±5%) |
| Solvent | Ethanol | High yield |
| Temperature | Reflux | Essential for reaction completion |
| Reaction Time | Several hours | Increased yield with time |
Microwave-assisted synthesis has been employed to expedite the formation of related heterocyclic compounds, reducing reaction times from hours to minutes while maintaining high purity and yield. For example, microwave irradiation at 300 watts in short intervals has been used effectively for similar condensation reactions, facilitating rapid heating and enhanced molecular interactions [2].
Ultrasonic-assisted synthesis has also been demonstrated for related isobenzofuranone derivatives. Ultrasonic irradiation at moderate temperatures (around 50-60 °C) in solvents such as iso-propanol enhances reaction rates and conversions. Ultrasonic waves promote better mixing and energy transfer, leading to improved yields (up to 75%) and selectivity in shorter times (30 minutes) compared to conventional heating [3].
Catalytic strategies employing silver oxide nanoparticles (Ag2O NPs) have been reported to facilitate regio- and stereoselective synthesis of benzylidene isobenzofuranones. These catalysts enable 5-exo-dig cyclization pathways, yielding predominantly the (Z)-isomers with yields up to 95%. The nanoparticle catalyst provides high functional group tolerance and operational simplicity, representing an advancement over classical methods [4] [5].
Green chemistry principles have been integrated into the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one by utilizing solvent systems such as ethanol and iso-propanol, which are less toxic and more environmentally benign. Ultrasonic and microwave-assisted methods reduce energy consumption and reaction times, aligning with sustainability goals. Additionally, catalytic methods using recyclable nanoparticles minimize waste and improve atom economy [4] [3].
Chromatographic techniques remain essential for the purification of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. Column chromatography using mixtures of n-hexane and ethyl acetate as eluents effectively separates the target compound from impurities. Gradient elution systems optimize separation efficiency. Reverse-phase high-performance liquid chromatography (HPLC) methods employing columns with low silanol activity, such as Newcrom R1, have been used for related isobenzofuranones, providing scalable and reproducible purification suitable for analytical and preparative purposes [6].
Recrystallization from solvents such as ethanol or methanol is a classical and effective method for isolating pure 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. The process involves dissolving the crude product in hot solvent followed by slow cooling to induce crystal formation. This technique enhances purity by removing soluble impurities and is often employed after chromatographic separation to achieve high-quality crystals suitable for further characterization [2].
High-speed countercurrent chromatography (HSCCC) offers a solid-support-free liquid-liquid partitioning technique advantageous for purifying natural and synthetic compounds. HSCCC eliminates irreversible adsorption, improving recovery and purity. Off-line three-dimensional HSCCC methods have been developed for complex mixtures, allowing efficient separation of isobenzofuranone derivatives. This technique is particularly useful for preparative isolation and purification at larger scales, complementing chromatographic and recrystallization methods [7].